molecular formula C6H3BrN2S B157098 5-Bromo-2,1,3-benzothiadiazole CAS No. 1753-75-9

5-Bromo-2,1,3-benzothiadiazole

Cat. No.: B157098
CAS No.: 1753-75-9
M. Wt: 215.07 g/mol
InChI Key: LLCRUZDFDGTAAN-UHFFFAOYSA-N
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Description

5-Bromo-2,1,3-benzothiadiazole: is an organic compound with the molecular formula C6H3BrN2S. It is a derivative of benzothiadiazole, where a bromine atom is substituted at the 5th position of the benzene ring. This compound is known for its applications in organic electronics, particularly in the synthesis of light-emitting diodes and conducting polymers .

Mechanism of Action

Target of Action

5-Bromo-2,1,3-benzothiadiazole is a chemical compound with the empirical formula C6H3BrN2S

Mode of Action

It’s suggested that the compound may interact with its targets throughelectrostatic interactions . The presence of the bromine atom and the thiadiazole ring could potentially facilitate these interactions .

Pharmacokinetics

The compound is a solid at room temperature and has a melting point of55-60 °C , which could influence its absorption and distribution in the body.

Result of Action

Similar compounds have been used in the development of organic light-emitting diodes (oleds) and other electronic devices , suggesting that they may have significant effects at the molecular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other factors, such as pH and the presence of other chemicals, could also potentially influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2,1,3-benzothiadiazole can be synthesized through the bromination of 2,1,3-benzothiadiazole. One common method involves the reaction of 4-bromo-o-phenylenediamine with thionyl chloride and concentrated sulfuric acid under reflux conditions . The reaction proceeds as follows: [ \text{C6H4Br(NH2)2} + \text{SOCl2} + \text{H2SO4} \rightarrow \text{C6H3BrN2S} + \text{HCl} + \text{SO2} + \text{H2O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar bromination reactions but optimized for large-scale production. The use of automated reactors and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, aryl halides, and appropriate ligands under inert atmosphere conditions.

Major Products:

    Arylated Derivatives: Products formed from coupling reactions with different aryl groups.

    Substituted Benzothiadiazoles: Products from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 5-Bromo-2,1,3-benzothiadiazole is used as a building block in the synthesis of organic semiconductors and light-emitting diodes. Its electron-withdrawing properties make it suitable for constructing donor-acceptor systems in organic photovoltaics .

Biology and Medicine: While its primary applications are in materials science, derivatives of benzothiadiazole have been explored for their potential biological activities, including antimicrobial and anticancer properties.

Industry: In the electronics industry, this compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OPVs). Its ability to modulate photoluminescence properties is particularly valuable .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2,1,3-benzothiadiazole is unique due to its specific substitution pattern, which imparts distinct electronic characteristics. Its single bromine substitution allows for selective functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCRUZDFDGTAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379963
Record name 5-bromo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1753-75-9
Record name 5-bromo-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-benzo[2,1,3]thiadiazole
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzene-1,2-diamine (5.236 g, 28.0 mmol) and Hunig's base (19.5 mL, 112 mmol) in dichloromethane (160 mL) was added SOCl2 (4.08 mL, 56 mmol) dropwise at room temperature. The resulting reaction mixture was heated to reflux overnight. The reaction mixture was then allowed to cool to room temperature, and quenched with 10% HCl until pH=2. The resulting mixture was extracted with dichloromethane (200 mL×4), dried over Na2SO4 and concentrated. The crude compound was purified by flash column chromatography (silica gel, chloroform) to afford 5-bromobenzo[1,2,5]thiadiazole as a brown solid which was used directly in the next step. 1H NMR (CDCl3 500 MHz): δ: 8.21 (d, 1H, J=1.5 Hz), 7.87 (d, 1H, J=8.5 Hz), 7.69 (dd, 1H, J=8.5, 1.5 Hz).
Quantity
5.236 g
Type
reactant
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.08 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture was prepared by mixing 4.0 g (21 mmol) of 4-bromo-o-phenylenediamine, 14 mL of thionyl chloride and 0.62 mL of concentrated sulfuric acid and was refluxed for one hour. This mixture was cooled and then poured onto ice, and a resulting precipitate was filtered and collected. This precipitate was washed with water till the waste water became neutral and then thoroughly dried to yield 4.5 g of 5-bromo-2,1,3-benzothiadiazole as a crude product (melting point, 48 to 50° C.; yield, 96.5%). This crude product was vacuum-distilled to yield a pure product of 5-bromo-2,1,3-benzothiadiazole (melting point, 50° C.; yield, 86%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2,1,3-benzothiadiazole
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5-Bromo-2,1,3-benzothiadiazole
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Reactant of Route 6
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Customer
Q & A

Q1: What are the advantages of using Pd/RHA and Pd/BPA as catalysts in the C-S cross-coupling reaction of 5-bromo-2,1,3-benzothiadiazole with benzenethiols?

A1: Both Pd/RHA [] and Pd/BPA [] are presented as eco-friendly heterogeneous catalysts for this C-S cross-coupling reaction. These catalysts offer several advantages:

    Q2: Why is DMF a suitable solvent for the C-S cross-coupling reaction using Pd-G3 XantPhos as a catalyst?

    A2: While the provided abstracts don't explicitly explain the reasons for choosing DMF (Dimethylformamide), it's likely chosen for several properties beneficial in C-S cross-coupling reactions:

    • Polarity: DMF's high polarity helps dissolve both the this compound and the benzenethiol reactants, as well as the polar inorganic base (K2CO3) used in the reaction []. This solubility is crucial for effective interaction between reactants and the catalyst.

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